3-(3-Bromo-5-fluorobenzyl)pyrrolidin-3-ol
Description
3-(3-Bromo-5-fluorobenzyl)pyrrolidin-3-ol is a secondary amine featuring a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a benzyl group bearing bromine and fluorine at the 3- and 5-positions, respectively. This compound is primarily utilized in research and development as a pharmaceutical intermediate or building block for bioactive molecules.
Properties
Molecular Formula |
C11H13BrFNO |
|---|---|
Molecular Weight |
274.13 g/mol |
IUPAC Name |
3-[(3-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H13BrFNO/c12-9-3-8(4-10(13)5-9)6-11(15)1-2-14-7-11/h3-5,14-15H,1-2,6-7H2 |
InChI Key |
AANQIDOPMZPRKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC2=CC(=CC(=C2)Br)F)O |
Origin of Product |
United States |
Preparation Methods
Preparation of Pyrrolidin-3-ol Intermediate
The pyrrolidin-3-ol scaffold, especially in its (S)-enantiomeric form, is a key intermediate. Preparation methods include reduction of pyrrolidin-3-one derivatives or direct functional group transformations:
Reduction of (S)-3-Hydroxy-2-pyrrolidinone :
The reduction of (S)-3-hydroxy-2-pyrrolidinone with sodium borohydride in diglyme solvent, catalyzed by sulfuric acid, at 80 °C for 12 hours, yields (S)-3-hydroxypyrrolidine with high purity after neutralization and distillation steps. The reaction is typically neutralized with hydrochloric acid and adjusted to pH > 11 to precipitate salts, which are filtered off before concentration and purification.Protection and Functionalization :
(S)-Pyrrolidin-3-ol can be protected as benzyl carbamate derivatives using benzyl chloroformate and triethylamine in dichloromethane at 5–20 °C for 48 hours, followed by purification via silica gel chromatography, yielding up to 92%.
Synthesis of 3-Bromo-5-fluorobenzyl Precursors
The aryl bromide with fluorine substituent is often prepared or procured commercially. For example:
- 3-Bromo-5-fluorobenzotrifluoride is commercially available and can be converted into boronic acid derivatives via Grignard reaction with magnesium turnings in tetrahydrofuran (THF), followed by reaction with trimethyl borate at low temperatures (-78 °C). The resulting 3-fluoro-5-trifluoromethylphenylboronic acid can be purified by extraction and drying.
This intermediate can then be utilized in palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions to introduce the aryl group onto the pyrrolidin-3-ol core.
Summary Table of Key Preparation Steps
Analytical and Purification Techniques
- Purification : Silica gel column chromatography is the standard purification method after coupling or substitution reactions.
- Characterization : Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC) are routinely used to confirm structure and purity.
- Yields : High yields (above 70%) are typical for the substitution steps under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-5-fluorobenzyl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzyl derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include ketones and alcohols derived from the pyrrolidine ring.
Scientific Research Applications
3-(3-Bromo-5-fluorobenzyl)pyrrolidin-3-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-fluorobenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring serves as a versatile scaffold for binding to various biological targets, while the bromine and fluorine substituents enhance its binding affinity and specificity . The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, leading to modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights key structural, functional, and application-based differences between 3-(3-Bromo-5-fluorobenzyl)pyrrolidin-3-ol and analogous compounds.
Structural and Functional Differences
Table 1: Comparative Analysis of Structural Features
Key Observations:
Halogen Substitution: The bromo-fluoro substitution on the benzyl group in the target compound contrasts with the chloro-substituted analog (R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol . Bromine’s larger atomic radius and lower electronegativity compared to chlorine may influence binding affinity and metabolic stability in drug design.
Core Ring Systems :
- Pyrrolidine derivatives (e.g., the target compound and (R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol) are saturated rings with flexible conformations, whereas pyridine-based compounds (e.g., 5-Bromo-6-fluoropyridin-3-ol) exhibit aromaticity and basicity due to the nitrogen lone pair .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
